1,2,3-Trimethylbenzene

Metabolism Toxicology Xenobiotic excretion

1,2,3-Trimethylbenzene (hemimellitene) is differentiated by its vicinal (1,2,3-) methyl substitution, conferring the highest boiling point (176.1 °C) and lowest melting point (-25.4 °C) among trimethylbenzene isomers. It serves as a critical jet fuel anti-agglomeration additive, a high-temperature specialty solvent for polymer and dye synthesis, and a low-temperature hydraulic fluid component. Its uniquely slow glycine conjugation metabolism (17.3% vs. 78% for mesitylene) makes it an indispensable reference standard for alkylbenzene neurotoxicity studies and occupational exposure limit validation. Substitution with other C9 isomers without rigorous re-validation compromises both process performance and occupational safety.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 526-73-8
Cat. No. B126466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethylbenzene
CAS526-73-8
Synonyms1,2,3-Trimethyl-benzene;  Hemimellitene;  Hemimellitol;  NSC 5167;  NSC 65599
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C
InChIInChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3
InChIKeyFYGHSUNMUKGBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.26e-04 M
Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride
In water, 75.2 mg/L at 25 °C
Solubility in water, g/100ml: 0.005
Solubility in water: very poor
Low

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethylbenzene (Hemimellitene) CAS 526-73-8: Baseline Overview and Isomer Differentiation for Scientific Procurement


1,2,3-Trimethylbenzene (hemimellitene) is a C9 aromatic hydrocarbon with the formula C6H3(CH3)3, existing as one of three constitutional isomers alongside 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene) [1]. It is a flammable colorless liquid, nearly insoluble in water but miscible with common organic solvents [1]. Naturally occurring in coal tar and petroleum, it is employed as a specialty solvent, a jet fuel additive to prevent solid particle formation, and an intermediate in organic synthesis [1]. Despite sharing the same molecular weight with its isomers, its vicinal (1,2,3-) methyl substitution pattern confers distinct thermophysical properties and metabolic fate, which directly inform its industrial utility and toxicological profile [REFS-1, REFS-2].

Why 1,2,3-Trimethylbenzene Cannot Be Substituted by Isomers 1,2,4- or 1,3,5-Trimethylbenzene Without Performance and Safety Consequences


Although 1,2,3-, 1,2,4-, and 1,3,5-trimethylbenzene share the molecular formula C9H12, their distinct methyl group arrangements lead to divergent physical properties and metabolic pathways that preclude simple interchange in scientific and industrial settings [1]. For instance, the vicinal methyl substitution in 1,2,3-trimethylbenzene yields a uniquely high boiling point, low melting point, and elevated density relative to its symmetric counterparts [1]. More critically, its metabolism in mammals proceeds via a significantly slower glycine conjugation pathway, resulting in prolonged retention and enhanced neurotoxic potential compared to the 1,3,5- and 1,2,4-isomers [2]. These quantifiable differences dictate that substitution without rigorous validation would compromise both process performance and occupational safety profiles [2].

Quantitative Differentiation of 1,2,3-Trimethylbenzene (CAS 526-73-8) from Closest Analogs: A Procurement Evidence Guide


Comparative Metabolism: 1,2,3-Trimethylbenzene Exhibits Significantly Slower Excretion via Glycine Conjugation vs. 1,2,4- and 1,3,5-Trimethylbenzene

In a direct comparative study of all three trimethylbenzene isomers in rats, 1,2,3-trimethylbenzene (hemimellitene) demonstrated markedly lower excretion as glycine conjugates—only 17.3% of the administered oral dose—compared to 78% for 1,3,5-trimethylbenzene (mesitylene) and 43.2% for 1,2,4-trimethylbenzene (pseudocumene) [1]. This indicates that hemimellitene is metabolized and eliminated much more slowly.

Metabolism Toxicology Xenobiotic excretion

Boiling Point: 1,2,3-Trimethylbenzene Requires Higher Distillation Temperatures Than Its Isomers

The boiling point of 1,2,3-trimethylbenzene is 176.1 °C [1], which is substantially higher than that of its isomers: 1,2,4-trimethylbenzene boils at 169–171 °C [2] and 1,3,5-trimethylbenzene at 164.7 °C [3]. This elevation is attributed to the stronger intermolecular interactions arising from the vicinal methyl arrangement.

Thermophysical properties Distillation Solvent selection

Melting Point: 1,2,3-Trimethylbenzene Remains Liquid at Much Lower Temperatures Than Its Isomers

1,2,3-Trimethylbenzene possesses a melting point of -25.4 °C [1], which is approximately 18–19 °C lower (more resistant to freezing) than its isomers. In contrast, 1,2,4-trimethylbenzene melts at -43.8 °C [2] and 1,3,5-trimethylbenzene at -44.8 °C [3].

Cryogenic applications Low-temperature fluidity Physical properties

Density: 1,2,3-Trimethylbenzene is Denser Than Its Symmetric Counterparts

At 20 °C, the density of 1,2,3-trimethylbenzene is 0.8944 g/cm³ [1], which is greater than that of 1,2,4-trimethylbenzene (0.8761 g/cm³ [2]) and 1,3,5-trimethylbenzene (0.8637 g/cm³ [3]). The closer packing of vicinal methyl groups yields a more compact liquid structure.

Fluid density Material science Solvent property

Jet Fuel Additive: 1,2,3-Trimethylbenzene Prevents Solid Particle Formation in Aviation Turbine Engines

1,2,3-Trimethylbenzene is uniquely employed as an additive in jet fuel to inhibit the formation of solid particles that can cause engine damage [1]. This application leverages its specific solvency and low-temperature fluidity characteristics, which are not matched by its symmetric isomers.

Aviation fuel Anti-icing additive Engine performance

1,2,3-Trimethylbenzene (CAS 526-73-8): Research and Industrial Application Scenarios Grounded in Quantitative Differentiation


Toxicological Research and Risk Assessment Studies

Due to its significantly slower metabolism and lower glycine conjugate excretion (17.3% vs. 78% for mesitylene) [1], 1,2,3-trimethylbenzene serves as a critical reference compound in studies of alkylbenzene neurotoxicity and persistence. It is ideal for investigating structure-activity relationships in xenobiotic metabolism and for establishing occupational exposure limits for C9 aromatic solvents.

High-Temperature Industrial Solvent and Reaction Medium

With a boiling point of 176.1 °C, which is 5–11 °C higher than its isomers [2], 1,2,3-trimethylbenzene is well-suited for high-temperature organic reactions and processes where low volatility is required. It can be used as a solvent in polymer synthesis, dye manufacturing, and other applications where thermal stability and reduced evaporative loss are beneficial.

Low-Temperature and Cryogenic Fluid Formulations

The exceptionally low melting point of -25.4 °C [3] makes 1,2,3-trimethylbenzene a valuable component in fluids designed for sub-zero operation, including aviation fuels, hydraulic fluids for cold climates, and specialty lubricants. Its resistance to solidification ensures reliable performance in environments where other C9 aromatics would freeze.

Aviation Fuel Additive for Engine Protection

1,2,3-Trimethylbenzene is expressly used as an additive in jet fuel to prevent the agglomeration of solid particles that could damage turbine components [4]. This application directly exploits its unique combination of solvency and low-temperature properties, offering a clear value proposition for aerospace fuel formulators and petrochemical suppliers.

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